Physicochemical Differentiation: Predicted Lipophilicity (LogP) vs. Unsubstituted Propanamide Analog
The target compound exhibits a computed XLogP3 of 2.4 [1], reflecting moderate lipophilicity. In contrast, the unsubstituted N-phenylpropanamide (CAS 102-28-3) has a reported experimental logP of 1.51 [2]. The introduction of the 2-chloro and 5-nitro substituents on the aryl ring, along with the 2-chloro on the propanamide chain, increases lipophilicity by approximately 0.9 log units. This difference is significant for partitioning behavior in biological membranes and organic/aqueous extraction efficiencies.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | N-phenylpropanamide: logP = 1.51 (experimental) |
| Quantified Difference | ΔLogP = +0.89 |
| Conditions | Computed XLogP3 vs. experimental logP |
Why This Matters
A higher logP value directly influences compound partitioning in biphasic reactions and membrane permeability assays, providing a measurable differentiation from less lipophilic analogs for applications requiring increased organic phase affinity.
- [1] PubChem. 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide. Computed Properties: XLogP3. View Source
- [2] PubChem. N-phenylpropanamide. PubChem CID: 7007. Experimental LogP. View Source
